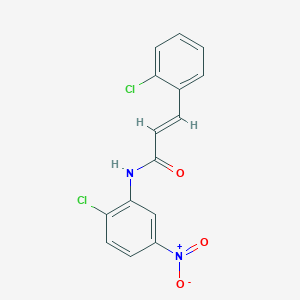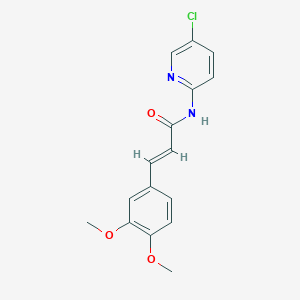
ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate, also known as EMIC, is a synthetic compound that has gained significant attention in the field of scientific research. EMIC belongs to the class of indole derivatives and has shown promising results in various biological studies.
Mecanismo De Acción
The mechanism of action of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammation and cancer. This compound has also been shown to activate the p38 mitogen-activated protein kinase (MAPK) pathway, which regulates cell survival and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to reduce the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has several advantages for lab experiments, including its ease of synthesis and low toxicity. This compound has also been shown to have good stability under various conditions. However, this compound has some limitations, such as its poor solubility in water and limited bioavailability.
Direcciones Futuras
There are several future directions for the research of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate. One potential direction is to investigate the potential of this compound as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Another direction is to explore the mechanism of action of this compound in more detail, including its interaction with various signaling pathways. Additionally, the development of this compound analogs with improved pharmacological properties could be a promising avenue for future research.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific studies. This compound has potential therapeutic applications in various diseases, including cancer and inflammatory disorders. The mechanism of action of this compound is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, this compound has some limitations, such as its poor solubility in water and limited bioavailability. There are several future directions for the research of this compound, including investigating its potential as a therapeutic agent and exploring its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate involves the reaction of 5-methoxyindole-2-carboxylic acid with ethyl formate and hydroxylamine hydrochloride in the presence of triethylamine. The resulting compound is then treated with sodium borohydride to obtain this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reagent concentration.
Aplicaciones Científicas De Investigación
Ethyl 3-(formylamino)-5-methoxy-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic applications, including its anti-inflammatory, antioxidant, and anticancer properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. Additionally, this compound has demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Propiedades
IUPAC Name |
ethyl 3-formamido-5-methoxy-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-3-19-13(17)12-11(14-7-16)9-6-8(18-2)4-5-10(9)15-12/h4-7,15H,3H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXITPNOGDHXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)OC)NC=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5880696.png)


![7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5880723.png)
![4-chloro-N'-[(3,4-dichlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5880725.png)



![1-{4-amino-2-[(4-ethoxyphenyl)amino]-1,3-thiazol-5-yl}-2,2-dimethyl-1-propanone](/img/structure/B5880745.png)

![3-[(diethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B5880761.png)

![4-{5-[(3,4-dichlorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B5880768.png)
